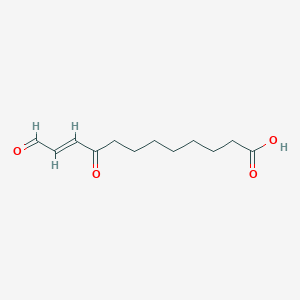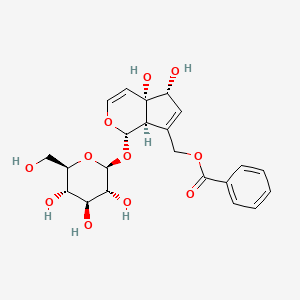
Lamellarin alpha 20-sulfate(1-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lamellarin alpha 20-sulfate(1-) is an organosulfate oxoanion that is the conjugate base of lamellarin alpha 20-hydrogen sulfate. It is a conjugate base of a lamellarin alpha 20-hydrogen sulfate.
Wissenschaftliche Forschungsanwendungen
1. HIV-1 Integrase Inhibition
Lamellarin alpha 20-sulfate has been identified as a selective inhibitor of HIV-1 integrase, demonstrating activity against the HIV-1 virus in cell culture. This compound, a marine natural product, was found to inhibit both the isolated catalytic domain and full-length integrase, suggesting it may bind a site composed of multiple integrase domains. Its effectiveness against HIV-1 replication intermediates in vitro further underscores its potential in anti-retroviral chemotherapy (Reddy et al., 1999).
2. Comparative Analysis with Analogs
Research has also focused on the synthesis and evaluation of lamellarin alpha 20-sulfate analogs, to understand the influence of sulfate groups on their bioactivity. It was found that while lamellarin alpha does not inhibit HIV-1 integrase, it shows moderate cytotoxicity with good cell line selectivity. Lamellarin alpha 13,20-disulfate moderately inhibits both HIV-1 integrase and cancer cell lines, providing insights into the structure-activity relationships of these compounds (Ridley et al., 2002).
3. Antiviral Activity Against Emerging Viruses
Lamellarin alpha 20-sulfate has been studied for its antiviral action against emerging enveloped RNA viruses like Ebola virus and SARS-CoV-2. It exhibited a unique mode of action, inhibiting infection mediated by the envelope glycoproteins of these viruses. This activity suggests that lamellarin alpha 20-sulfate could be used to explore the structural mechanisms of virus replication, highlighting its broad antiviral potential (Izumida et al., 2022).
4. Total Synthesis and Structure-Activity Relationships
The total synthesis of lamellarin alpha 20-sulfate has been achieved, which is crucial for further medicinal chemistry exploration. Studies on its structure-activity relationships revealed that lamellarin sulfates with a pentacyclic lamellarin core exhibited anti-HIV-1 activity, providing valuable insights for the development of new antiviral agents (Kamiyama et al., 2011).
5. Mechanism of Action on DNA Manipulating Enzymes
Lamellarin alpha 20-sulfate has been shown to inhibit human topoisomerase I and Molluscum contagiosum virus topoisomerase, indicating that DNA manipulating enzymes are significant targets for lamellarins. This provides a basis for further experimental exploration of lamellarins as potential therapeutic agents against various diseases, including cancer and viral infections (Bailly, 2004).
Eigenschaften
Molekularformel |
C29H22NO11S- |
|---|---|
Molekulargewicht |
592.6 g/mol |
IUPAC-Name |
[12-(3-hydroxy-4-methoxyphenyl)-8,16,17-trimethoxy-3-oxo-4-oxa-1-azapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-2(11),5,7,9,12,14,16,18,20-nonaen-7-yl] sulfate |
InChI |
InChI=1S/C29H23NO11S/c1-36-19-6-5-15(9-18(19)31)25-26-17-12-23(39-4)24(41-42(33,34)35)13-20(17)40-29(32)28(26)30-8-7-14-10-21(37-2)22(38-3)11-16(14)27(25)30/h5-13,31H,1-4H3,(H,33,34,35)/p-1 |
InChI-Schlüssel |
JMOHRMCZYHDLSW-UHFFFAOYSA-M |
Kanonische SMILES |
COC1=C(C=C(C=C1)C2=C3C4=CC(=C(C=C4C=CN3C5=C2C6=CC(=C(C=C6OC5=O)OS(=O)(=O)[O-])OC)OC)OC)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



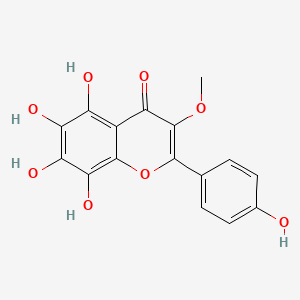


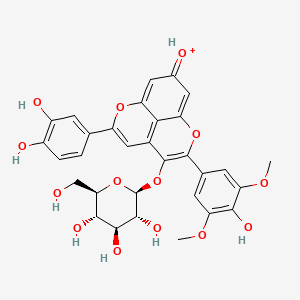

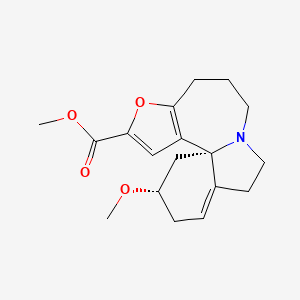


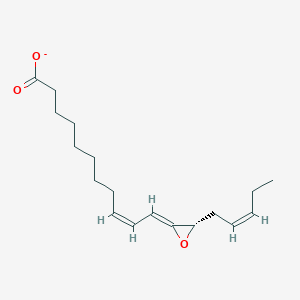
![4-methoxy-N-[[4-[oxo-[4-(phenylmethyl)-1-piperazinyl]methyl]phenyl]methyl]benzenesulfonamide](/img/structure/B1259865.png)
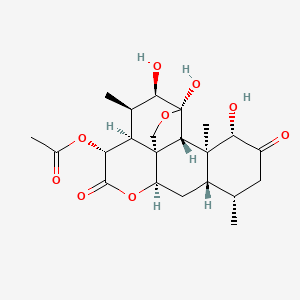
![(3S,5S,9R,10R,13R,14R,17R)-3-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-10,13-dimethyl-17-[(1S)-1-[(2S,5R,6S)-5-methyl-6-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]ethyl]-1,2,3,4,5,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-6-one](/img/structure/B1259868.png)
